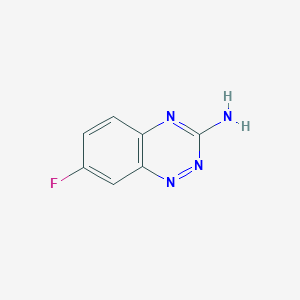
alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethyl group, a methyl group, and a trifluoromethyl group attached to the phenethylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine typically involves the alkylation of a phenethylamine derivative. One common method is the reaction of a phenethylamine with ethyl bromide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenethylamines.
Aplicaciones Científicas De Investigación
Alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets in the body. It is known to modulate the activity of neurotransmitter receptors, particularly serotonin and dopamine receptors. This modulation can lead to changes in neurotransmitter release and uptake, affecting neural activity and behavior.
Comparación Con Compuestos Similares
Similar Compounds
Dexfenfluramine: A serotoninergic anorectic drug with a similar phenethylamine structure.
Alpha-methyltryptamine: A stimulant and psychoactive drug with structural similarities.
Uniqueness
Alpha-Ethyl-alpha-methyl-m-trifluoromethylphenethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
74051-19-7 |
|---|---|
Fórmula molecular |
C12H16F3N |
Peso molecular |
231.26 g/mol |
Nombre IUPAC |
2-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-amine |
InChI |
InChI=1S/C12H16F3N/c1-3-11(2,16)8-9-5-4-6-10(7-9)12(13,14)15/h4-7H,3,8,16H2,1-2H3 |
Clave InChI |
CRAOLAMDWMFNOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC1=CC(=CC=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester](/img/structure/B13411308.png)


![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13411329.png)
![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide](/img/structure/B13411337.png)





![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)
![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)
![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)

